4-Methyl-4-(5-methyl-2-furyl)pentan-2-one

Description

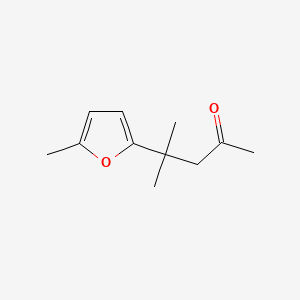

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-4-(5-methylfuran-2-yl)pentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-8(12)7-11(3,4)10-6-5-9(2)13-10/h5-6H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCAUMBKKZVOPPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(C)(C)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60185605 | |

| Record name | 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31704-82-2 | |

| Record name | 4-Methyl-4-(5-methyl-2-furanyl)-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31704-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031704822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-4-(5-methyl-2-furyl)pentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the core properties of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one (CAS No. 31704-82-2). As a compound of interest within the flavor and fragrance sector, and with potential applications in synthetic chemistry, a thorough understanding of its physicochemical characteristics, synthesis, and safety profile is paramount for research and development professionals. This document synthesizes the available technical data to serve as a foundational resource for its application and further investigation.

Chemical Identity and Physicochemical Properties

4-Methyl-4-(5-methyl-2-furyl)pentan-2-one is a ketone featuring a furan ring substituted with a methyl group and a branched alkyl chain. This structure contributes to its characteristic properties and potential applications.

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Source(s) |

| IUPAC Name | 4-Methyl-4-(5-methylfuran-2-yl)pentan-2-one | [1] |

| CAS Number | 31704-82-2 | [1] |

| Molecular Formula | C₁₁H₁₆O₂ | [1] |

| Molecular Weight | 180.24 g/mol | [2] |

| Canonical SMILES | CC(=O)CC(C)(C)C1=CC=C(O1)C | [1] |

| InChI Key | QCAUMBKKZVOPPF-UHFFFAOYSA-N | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Distinctive, pleasant aroma | [1] |

| Solubility | Soluble in organic solvents, limited solubility in water | [1] |

Synthesis and Mechanism

The primary synthesis route for 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one is the alkylation of 2-methylfuran with mesityl oxide (4-methyl-3-penten-2-one). This reaction is typically catalyzed by a solid acid catalyst.

A notable study on the conversion of methylfuran into value-added chemicals highlights this synthesis, achieving a yield of up to 89%.[3] The reaction involves the electrophilic addition of the carbocation formed from mesityl oxide to the electron-rich furan ring.

Reaction Scheme:

Figure 1: Synthesis of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one.

Among various solid acid catalysts tested, Nafion-212 resin has demonstrated the highest catalytic efficiency and stability for this process.[3] The use of a solid acid catalyst simplifies the work-up procedure and allows for easier catalyst recovery and recycling, aligning with principles of green chemistry.

Proposed Experimental Protocol

While the specific optimal conditions from the primary literature require further investigation, a general protocol based on similar acid-catalyzed alkylations of furans can be proposed:

-

Reactor Setup: A stirred batch reactor equipped with temperature control and a reflux condenser is charged with 2-methylfuran and a suitable solvent (e.g., a non-polar organic solvent).

-

Catalyst Addition: The solid acid catalyst (e.g., Nafion-212 resin) is added to the reactor. The catalyst loading would typically be in the range of 5-15% by weight relative to the limiting reactant.

-

Reactant Addition: Mesityl oxide is added to the reaction mixture, potentially dropwise to control any initial exotherm.

-

Reaction: The mixture is heated to a specified temperature (a likely range would be 60-100 °C) and stirred for a duration determined by reaction monitoring (e.g., by GC-MS) until completion.

-

Work-up: Upon completion, the solid catalyst is removed by filtration. The reaction mixture is then washed with a mild base (e.g., sodium bicarbonate solution) to neutralize any residual acidity, followed by washing with brine.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the different methyl groups, the methylene protons, and the protons on the furan ring. The two methyl groups attached to the quaternary carbon would likely appear as a singlet, while the methyl group on the furan ring and the methyl group of the acetyl moiety would also be singlets at different chemical shifts. The methylene protons would appear as a singlet, and the two protons on the furan ring would likely present as doublets.

¹³C NMR Spectroscopy

The carbon NMR spectrum would show signals for the carbonyl carbon, the quaternary carbon, the carbons of the furan ring, and the various methyl and methylene carbons, each at their characteristic chemical shifts.

Mass Spectrometry

The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (180.12 g/mol ). Common fragmentation patterns for ketones and furans would be anticipated, including alpha-cleavage around the carbonyl group and fragmentation of the furan ring.

Infrared Spectroscopy

The IR spectrum would be characterized by a strong absorption band for the C=O stretch of the ketone group (typically around 1715 cm⁻¹). Other significant peaks would include C-H stretching vibrations for the alkyl groups and characteristic absorptions for the C-O-C and C=C bonds within the furan ring.

Applications in Flavor and Fragrance

Furan derivatives are well-known for their significant contributions to the aromas of a wide variety of foods and beverages, often formed during thermal processing.[1] These compounds can impart sweet, caramel-like, nutty, and fruity notes.[4] The structure of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one, with its furan moiety and ketone functional group, suggests its potential as a valuable aroma chemical. It is described as having a "pleasant aroma" and a "distinctive odor," making it of interest to the flavor and fragrance industry.[1]

Analytical Methodologies

The analysis of furan derivatives in various matrices is typically performed using gas chromatography (GC) coupled with mass spectrometry (MS).[5] For a compound like 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one, a GC-MS method would provide both the retention time for identification and the mass spectrum for confirmation.

Proposed GC-MS Protocol

A general protocol for the analysis of this compound in a flavor or fragrance formulation would involve:

-

Sample Preparation: Dilution of the sample in a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

GC Separation:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Injector: Split/splitless injector, with an appropriate split ratio to avoid column overloading.

-

Oven Program: A temperature ramp starting from a low temperature (e.g., 50 °C) and increasing to a higher temperature (e.g., 250 °C) to ensure good separation from other volatile components.

-

-

MS Detection:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

-

Scan Range: A mass range of m/z 40-300 would be appropriate to capture the molecular ion and key fragments.

-

Figure 2: General workflow for GC-MS analysis.

Safety and Toxicology

The toxicological properties of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one have not been fully investigated.[6] Safety Data Sheets for this compound indicate that it may be harmful if ingested or inhaled, and may cause irritation to the skin, eyes, and respiratory tract.[6] As with any chemical for which comprehensive toxicological data is lacking, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

It is important to note that furan itself is classified as a possible human carcinogen, and its presence in foods is a subject of ongoing research and monitoring.[7] The toxicity of substituted furans can vary significantly depending on the nature and position of the substituents. Some furan-containing drugs are known to undergo metabolic bioactivation to reactive intermediates.[2] Therefore, any new furan derivative intended for applications in food, fragrance, or pharmaceuticals would require a thorough toxicological evaluation.

Conclusion and Future Perspectives

4-Methyl-4-(5-methyl-2-furyl)pentan-2-one is a furan derivative with potential applications in the flavor and fragrance industry. Its synthesis via the acid-catalyzed alkylation of 2-methylfuran with mesityl oxide has been reported with high yields. While its basic physicochemical properties are known, a significant gap exists in the public domain regarding its detailed spectroscopic characterization, specific organoleptic profile, and comprehensive toxicological data.

For researchers and developers, future work should focus on:

-

Detailed Synthesis Optimization and Characterization: Publishing a detailed experimental protocol for its synthesis, purification, and full spectroscopic characterization (NMR, IR, MS).

-

Sensory Evaluation: Conducting thorough organoleptic analysis to define its flavor and fragrance profile with specific descriptors.

-

Toxicological Assessment: Performing in vitro and in vivo studies to establish a comprehensive safety profile, which is crucial for its potential use in consumer products.

-

Exploration of Further Synthetic Applications: Investigating its use as a building block for the synthesis of other novel compounds.

This technical guide provides a solid foundation for understanding 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one. Further research to fill the existing knowledge gaps will be essential to unlock its full potential in various scientific and industrial applications.

References

-

The Versatility of Furan Derivatives: Focusing on 2-Acetylfuran in Industry. (URL: [Link])

-

Comparison of HPLC and GC-MS Analysis of Furans and Furanones in Citrus Juices. (1998). Journal of Agricultural and Food Chemistry. (URL: [Link])

-

Synthesis of New Fragrances from Furfural. (2016). Perfumer & Flavorist. (URL: [Link])

-

Furan. Wikipedia. (URL: [Link])

- Furan derivatives useful as aroma compounds. (1985).

-

Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. (2015). Journal of Chemical Information and Modeling. (URL: [Link])

- Synthesis of New Fragrances

-

Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. (1997). Journal of Agricultural and Food Chemistry. (URL: [Link])

-

Determination of furan and furan derivatives in baby food. (2018). Food Control. (URL: [Link])

-

Anti-oxidation properties of 2-substituted furan derivatives: A mechanistic study. (2025). Journal of Molecular Structure. (URL: [Link])

-

Figure 2. GC-MS/MS spectra of the tautomer 2-[2-13 C]ethyl-... ResearchGate. (URL: [Link])

-

Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry. (2011). Journal of Chromatography A. (URL: [Link])

-

Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. (2023). Catalysts. (URL: [Link])

-

Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2022). Molecules. (URL: [Link])

-

Toxicity of Furan. (2010). ChemistryViews. (URL: [Link])

-

FURFURYL ARYL(ALKYL) KETONES: PREPARATION AND SYNTHETIC POTENTIAL. (2013). Chemistry of Heterocyclic Compounds. (URL: [Link])

-

Metal-Catalyzed[4][8]-Alkyl Shift in Allenyl Ketones: Synthesis of Multisubstituted Furans. (2007). Angewandte Chemie International Edition. (URL: [Link])

-

Furan in Thermally Processed Foods - A Review. (2011). Comprehensive Reviews in Food Science and Food Safety. (URL: [Link])

-

Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. (2009). Molecules. (URL: [Link])

Sources

- 1. Structural Features for Furan-Derived Fruity and Meaty Aroma Impressions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. The toxicity of two synthetic 3-substituted furan carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toxicity of Furan - ChemistryViews [chemistryviews.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Elucidation of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one: A Technical Guide

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and molecular sciences, the unambiguous determination of a chemical structure is the bedrock upon which all subsequent research is built. The journey from a newly synthesized or isolated compound to a fully characterized molecule is one of meticulous investigation and logical deduction, powered by a suite of sophisticated analytical techniques. This guide is crafted for the discerning researcher, scientist, and drug development professional, offering an in-depth exploration of the structural elucidation of a specific molecule: 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one.

This document eschews a rigid, templated approach. Instead, it is structured to mirror the organic and iterative process of scientific inquiry itself. We will delve into the "why" behind experimental choices, grounding our discussion in the fundamental principles of spectroscopy and spectrometry. Every protocol herein is presented as a self-validating system, designed to instill confidence in the generated data. Authoritative sources are cited throughout to substantiate our claims, ensuring a robust and trustworthy narrative.

The Subject Molecule: 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one

Chemical Structure:

-

IUPAC Name: 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one

-

Molecular Formula: C₁₁H₁₆O₂

-

Molecular Weight: 180.24 g/mol

-

CAS Number: 31704-82-2

This molecule presents an interesting structural challenge, incorporating a ketone functional group and a substituted furan ring. Its elucidation requires a multi-faceted analytical approach to confirm the connectivity of its constituent atoms and the precise arrangement of its functional groups.

A Plausible Synthetic Pathway: Friedel-Crafts Acylation

While various methods for the synthesis of furans and ketones exist, a plausible and efficient route to 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one involves the Friedel-Crafts acylation of 2-methylfuran. Furan and its derivatives are known to undergo Friedel-Crafts acylation, although they can be sensitive to strong Lewis acids, which may cause polymerization. Therefore, milder catalysts are often preferred.

A proposed synthetic scheme would involve the reaction of 2-methylfuran with 4-methyl-4-chloropentan-2-one in the presence of a mild Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂). The reaction would proceed via an electrophilic aromatic substitution mechanism, with the acylium ion preferentially attacking the electron-rich C5 position of the 2-methylfuran ring.

The Elucidation Workflow: A Symphony of Spectroscopies

The confirmation of the structure of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one relies on the synergistic interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each technique provides a unique piece of the structural puzzle.

Caption: A typical workflow for the synthesis and structural elucidation of an organic molecule.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one, a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would provide an unambiguous assignment of all protons and carbons.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

-

Sample Preparation: Accurately weigh 10-20 mg of the purified compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical to avoid obscuring signals from the analyte.

-

Tube Transfer: Carefully transfer the solution to a clean, high-quality 5 mm NMR tube. The liquid level should be between 4.0 and 5.0 cm from the bottom of the tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve high-resolution spectra.

-

Data Acquisition: Acquire the ¹H, ¹³C, and 2D NMR spectra using standard pulse sequences. The number of scans will vary depending on the concentration of the sample and the specific experiment being run.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~6.05 | d | 1H | H-3 (furan) | The proton on the furan ring adjacent to the oxygen is expected to be downfield. |

| ~5.85 | d | 1H | H-4 (furan) | The other furan proton, coupled to H-3. |

| ~2.80 | s | 2H | -CH₂- | A singlet due to the absence of adjacent protons. |

| ~2.25 | s | 3H | -CH₃ (furan) | The methyl group attached to the furan ring. |

| ~2.10 | s | 3H | -COCH₃ | The methyl group of the acetyl moiety. |

| ~1.45 | s | 6H | -C(CH₃)₂- | The two equivalent methyl groups on the quaternary carbon. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~207.0 | C=O | The carbonyl carbon of the ketone. |

| ~155.0 | C-2 (furan) | The furan carbon attached to the quaternary carbon. |

| ~150.0 | C-5 (furan) | The furan carbon attached to the methyl group. |

| ~106.0 | C-3 (furan) | The furan carbon adjacent to the oxygen. |

| ~105.0 | C-4 (furan) | The other furan carbon. |

| ~54.0 | -C H₂- | The methylene carbon. |

| ~40.0 | -C (CH₃)₂- | The quaternary carbon. |

| ~32.0 | -COC H₃ | The methyl carbon of the acetyl group. |

| ~28.0 | -C(C H₃)₂- | The two equivalent methyl carbons. |

| ~13.5 | -C H₃ (furan) | The methyl carbon on the furan ring. |

2D NMR for Unambiguous Assignments

-

COSY (Correlation Spectroscopy): Would show a correlation between the two furan protons (H-3 and H-4), confirming their coupling.

-

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon signal, confirming the assignments made in the 1D spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing the connectivity between the different fragments of the molecule. Key expected correlations would be:

-

The protons of the gem-dimethyl groups [-C(CH ₃)₂-] to the quaternary carbon, the methylene carbon, and the C-2 of the furan ring.

-

The methylene protons [-CH ₂-] to the carbonyl carbon and the quaternary carbon.

-

The acetyl protons [-COCH ₃] to the carbonyl carbon.

-

The furan methyl protons to C-4 and C-5 of the furan ring.

-

Part 2: Mass Spectrometry (MS) - Weighing the Molecule and Its Fragments

Mass spectrometry provides the molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation patterns. For 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one, Electron Ionization (EI) would be a suitable technique.

Experimental Protocol: Obtaining an EI Mass Spectrum

-

Sample Introduction: A small amount of the purified liquid sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing them to lose an electron and form a positively charged molecular ion (M⁺•).

-

Fragmentation: The molecular ion is energetically unstable and fragments into smaller, charged ions and neutral radicals.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Predicted Mass Spectrum

-

Molecular Ion (M⁺•): A peak at m/z = 180, corresponding to the molecular weight of the compound.

-

Major Fragmentation Pathways:

-

Alpha-Cleavage: The most characteristic fragmentation for ketones is the cleavage of the bond alpha to the carbonyl group.

-

Cleavage of the C-C bond between the carbonyl group and the methylene group would result in the loss of a propyl-furan radical and the formation of a stable acylium ion at m/z = 43 (CH₃CO⁺). This is often the base peak in the spectrum.

-

Cleavage of the C-C bond between the quaternary carbon and the methylene group is less likely due to the formation of a less stable primary radical.

-

-

McLafferty Rearrangement: This rearrangement is not possible for this molecule as there are no gamma-hydrogens relative to the carbonyl group.

-

Cleavage at the Furan Ring: Fragmentation can also be initiated by cleavage of the bond between the furan ring and the quaternary carbon, leading to a resonance-stabilized furfuryl-type cation.

-

Caption: Predicted major fragmentation pathway for 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one in EI-MS.

Part 3: Infrared (IR) Spectroscopy - Identifying the Functional Groups

Infrared spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Experimental Protocol: Acquiring a Liquid Film IR Spectrum

-

Sample Preparation: A drop of the neat liquid sample is placed on the surface of a salt plate (e.g., NaCl or KBr).

-

Creating a Thin Film: A second salt plate is placed on top of the first, spreading the liquid into a thin film.

-

Data Acquisition: The "sandwich" of salt plates is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded. A background spectrum of the empty salt plates is typically run first and subtracted from the sample spectrum.

Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |

| ~2970-2870 | C-H stretch | Aliphatic | Characteristic of sp³ C-H bonds in methyl and methylene groups. |

| ~1715 | C=O stretch | Ketone | A strong, sharp absorption characteristic of a saturated aliphatic ketone. |

| ~1600 and ~1500 | C=C stretch | Furan ring | Aromatic C=C stretching vibrations. |

| ~1365 | C-H bend | -CH₃ | Characteristic bending vibration of methyl groups. |

| ~1230-1100 | C-C-C stretch | Ketone | Involves the asymmetric stretching of the alpha carbons about the carbonyl carbon. |

| ~1020 | C-O-C stretch | Furan ring | Characteristic stretching of the ether linkage within the furan ring. |

The presence of a strong absorption around 1715 cm⁻¹ is a clear indicator of the ketone functional group, while the absorptions in the 1600-1500 cm⁻¹ region and around 1020 cm⁻¹ are indicative of the furan ring.

Conclusion: A Coherent Structural Narrative

The structural elucidation of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one is a testament to the power of a multi-technique analytical approach. Infrared spectroscopy provides the initial evidence for the presence of the key functional groups: the ketone and the furan ring. Mass spectrometry confirms the molecular weight and provides key fragmentation information consistent with the proposed structure, notably the formation of the m/z 43 acylium ion. Finally, NMR spectroscopy, through a combination of 1D and 2D experiments, provides the definitive and unambiguous map of the molecular connectivity, allowing for the assignment of every proton and carbon atom.

The convergence of these independent lines of evidence provides a self-validating and irrefutable confirmation of the structure. This systematic approach, grounded in the fundamental principles of chemistry and spectroscopy, is the cornerstone of modern molecular characterization and is essential for advancing research and development in the chemical and pharmaceutical sciences.

References

-

E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy - Health, Safety and Environment Office. (n.d.). Retrieved from [Link]

-

IR Spectroscopy of Liquids - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]

-

Standard Operating Procedure for NMR Experiments. (2023, July 24). Retrieved from [Link]

- Describe the procedure for preparing a

An In-Depth Technical Guide to 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one (CAS 31704-82-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one (CAS No. 31704-82-2), a furan derivative with notable potential in diverse chemical applications. This document delineates the compound's synthesis, structural characterization, and prospective utility, with a particular focus on its role as a versatile chemical intermediate. The synthesis via acid-catalyzed alkylation of 2-methylfuran with mesityl oxide is detailed, alongside a discussion of the reaction mechanism. Furthermore, this guide explores the compound's significance as a precursor in the synthesis of high-density fuels and its potential within the broader context of furan derivatives in the pharmaceutical and fragrance industries. Safety protocols for handling and disposal are also addressed, providing a holistic resource for laboratory professionals.

Introduction

4-Methyl-4-(5-methyl-2-furyl)pentan-2-one is a substituted furan possessing a ketone functional group. The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, is a prevalent scaffold in a multitude of biologically active compounds and functional materials.[1][2] Furan derivatives are recognized as crucial building blocks in medicinal chemistry, often serving as bioisosteres for phenyl rings, which can enhance the metabolic stability and bioavailability of drug candidates.[3] Their diverse applications span from pharmaceuticals, such as antibiotics and anti-inflammatory agents, to agrochemicals and renewable polymers.[1] The title compound, with its unique combination of a furan ring and a ketone, presents itself as a valuable intermediate for further chemical transformations. Its synthesis from biomass-derived precursors like 2-methylfuran and acetone (via mesityl oxide) positions it as a key player in the development of sustainable chemical processes.[4][5]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one is presented in the table below.

| Property | Value | Source |

| CAS Number | 31704-82-2 | N/A |

| Molecular Formula | C₁₁H₁₆O₂ | N/A |

| Molecular Weight | 180.25 g/mol | N/A |

| IUPAC Name | 4-methyl-4-(5-methylfuran-2-yl)pentan-2-one | N/A |

| Appearance | Colorless to pale yellow liquid (typical) | N/A |

| Odor | Distinctive | N/A |

Synthesis and Mechanism

The primary route for the synthesis of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one is the acid-catalyzed alkylation of 2-methylfuran with mesityl oxide.[4][5] This reaction is an example of a Friedel-Crafts-type alkylation, where the electron-rich furan ring acts as a nucleophile.

Reaction Scheme

Caption: Synthesis of the target compound via acid-catalyzed alkylation.

Proposed Reaction Mechanism

The reaction proceeds through the following key steps:

-

Protonation of Mesityl Oxide: The acid catalyst protonates the carbonyl oxygen of mesityl oxide, increasing the electrophilicity of the β-carbon.

-

Nucleophilic Attack: The electron-rich C5 position of the 2-methylfuran ring attacks the activated β-carbon of the protonated mesityl oxide.

-

Deprotonation: A proton is eliminated from the furan ring, restoring its aromaticity and yielding the final product.

Caption: Proposed mechanism for the acid-catalyzed alkylation.

Experimental Protocol

Materials:

-

2-Methylfuran

-

Mesityl Oxide

-

Solid acid catalyst (e.g., Nafion-212 resin)

-

Solvent (if necessary, though solvent-free conditions have been reported)[4]

Procedure:

-

The reactants, 2-methylfuran and mesityl oxide, are mixed, typically in a molar ratio that favors the furan.

-

The solid acid catalyst is added to the reaction mixture.

-

The reaction is stirred at a controlled temperature (e.g., 323 K) for a specified duration (e.g., 48 hours).[5]

-

Reaction progress can be monitored by techniques such as Gas Chromatography (GC).

-

Upon completion, the solid catalyst is removed by filtration.

-

The crude product is then purified.

Purification

Purification of the crude product is essential to remove unreacted starting materials, byproducts, and residual catalyst. Standard chromatographic techniques are generally effective for furan derivatives.

Column Chromatography Protocol

A general workflow for purification via column chromatography is as follows:

Caption: General workflow for purification by column chromatography.

For moderately polar furan derivatives, a common solvent system for silica gel chromatography is a mixture of ethyl acetate and hexanes. The polarity of the eluent is gradually increased to facilitate the separation of compounds with different polarities.

Structural Characterization (Spectroscopic Data)

Definitive spectroscopic data for 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one is not widely published. The following represents predicted data based on the analysis of its structural analogues. Researchers should obtain and interpret their own analytical data for confirmation.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.0 | d | 1H | Furan ring H |

| ~5.9 | d | 1H | Furan ring H |

| ~2.8 | s | 2H | -CH₂- |

| ~2.3 | s | 3H | Furan -CH₃ |

| ~2.1 | s | 3H | Ketone -CH₃ |

| ~1.3 | s | 6H | Gem-dimethyl (-C(CH₃)₂) |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~208 | C=O (Ketone) |

| ~155 | Furan C-O |

| ~151 | Furan C-CH₃ |

| ~106 | Furan CH |

| ~105 | Furan CH |

| ~50 | -CH₂- |

| ~45 | Quaternary C |

| ~30 | Ketone -CH₃ |

| ~25 | Gem-dimethyl (-C(CH₃)₂) |

| ~14 | Furan -CH₃ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| ~2970-2850 | C-H stretching (alkane) |

| ~1715 | C=O stretching (ketone) |

| ~1560, 1450 | C=C stretching (furan ring) |

| ~1020 | C-O-C stretching (furan ring) |

Mass Spectrometry (Predicted Fragmentation)

The mass spectrum is expected to show a molecular ion peak at m/z = 180. Key fragmentation patterns would likely involve cleavage alpha to the carbonyl group and fragmentation of the furan ring.

Applications and Future Prospects

Intermediate for High-Density Fuels

A significant application of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one is as a precursor for the synthesis of jet fuel-range branched cycloalkanes.[4] The compound can be hydrolyzed to a trione, which then undergoes intramolecular aldol condensation and hydrodeoxygenation to produce high-density cyclic alkanes.[4][5] This positions the title compound as a valuable intermediate in the production of advanced biofuels from lignocellulosic biomass.

Potential in the Fragrance Industry

Furanones and related furan derivatives are known for their use as perfuming ingredients, often imparting sweet, caramel, or fruity notes.[6][7] While the specific olfactory properties of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one are not extensively documented, its structural similarity to other fragrance components suggests potential applications in this sector. Ketones, in general, are a significant class of fragrance molecules.[8]

Synthon in Pharmaceutical and Agrochemical Development

The furan nucleus is a key building block in medicinal chemistry.[2][3] Furan derivatives are utilized as synthons for a wide range of more complex molecules, including active pharmaceutical ingredients (APIs).[5][9] The reactivity of both the furan ring and the ketone functionality in 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one allows for a variety of chemical transformations, making it a potentially useful starting material for the synthesis of novel bioactive compounds.

Safety, Handling, and Disposal

As with all furan derivatives, appropriate safety precautions must be taken when handling 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one.

-

Handling: Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[10] Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. Furan derivatives can be sensitive to light and air, so storage under an inert atmosphere may be advisable.[4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Furan derivatives should be treated as hazardous chemical waste and disposed of through a licensed contractor.[10][11] Do not dispose of down the drain.

Conclusion

4-Methyl-4-(5-methyl-2-furyl)pentan-2-one is a furan derivative of significant interest due to its accessible synthesis from renewable feedstocks and its potential as a versatile chemical intermediate. Its role as a precursor to high-density biofuels has been demonstrated, and its structural features suggest promising applications in the fragrance and pharmaceutical industries. This technical guide provides a foundational understanding of this compound, intended to support further research and development in these and other areas of chemical science.

References

- Furan Derivatives: Properties, Applications, and Synthesis. (2025). BenchChem.

- 2-Furyl Methyl Ketone. (2013). Perfumer & Flavorist.

- Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current Opinion in Drug Discovery & Development, 8(6), 723-740.

- Use of furanones as perfuming ingredients. (1995).

- Furan as a versatile synthon. (2001).

- Li, S., Li, N., Wang, W., Li, L., Wang, A., Wang, X., & Zhang, T. (2016). Synthesis of jet fuel range branched cycloalkanes with mesityl oxide and 2-methylfuran from lignocellulose. Scientific Reports, 6(1), 32379.

- Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. (n.d.). MDPI.

- Proper Disposal of 2-Ethenylfuran: A Guide for Labor

- Proper Disposal of 2,5-Dimethylene-furan: A Guide for Labor

- A Review on Biological and Medicinal Significance of Furan. (2023). Alq J Med App Sci.

- The Role of Furan (CAS 110-00-9) in Synthesizing Key Industrial Chemicals. (n.d.). Chemenu.

- Chromatography method for the purification of furfural derivatives. (n.d.).

- Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. (n.d.).

- A novel furan compound and its use in fragrance formulations. (n.d.).

- Use of furanones as perfuming ingredients. (n.d.).

- Regiospecific Furan Compounds and Their Use in Fragrances. (n.d.).

- Hez Parfums Beginner's Guide to Perfumery 013 - Understanding the Role. (2024). Hez Parfums.

- Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. (n.d.). Journal of the Serbian Chemical Society.

- Precursors for fragrant ketones and fragrant aldehydes. (2002).

- Supplementary Information. (2016).

- Supplementary Information. (n.d.).

- 5-METHYLFURFURAL. (n.d.). Organic Syntheses.

- fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide.

- CHAPTER 2 Fragmentation and Interpret

- 4-Methyl-5H-furan-2-one. (n.d.). NIST WebBook.

- 4-Methyl-2-pentanone synthesis. (n.d.). ChemicalBook.

- Experimental FTIR and FT-Raman spectra of 4methoxy-4-methyl-2-pentanone. (n.d.).

- 3-Methyl-2(5H)-furanone. (n.d.). Organic Syntheses.

-

One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1][7]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. (2022). Heliyon.

- 4-Methyl-4-(methylthio)-2-pentanone. (n.d.). PubChem.

- Interaction of glycine with Li+ in the (H2O)n (n = 0-8) clusters. (2023). Journal of Molecular Modeling.

- Synthesis of Furan Derivatives. XL. Synthesis of (5-Nitro-2-furyl)-methylated Polyenals. (1969). Chemical and Pharmaceutical Bulletin.

- A Simple Preparation of Some 4Methyl2H-pyran-2-ones. (2025).

- SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences.

- External Li supply reshapes Li deficiency and lifetime limit of batteries. (2025).

- A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)

- A Comparative Spectroscopic Analysis of Furan and its Methyl

- 4-Methyl-2-pentanone(108-10-1)IR1. (n.d.). ChemicalBook.

- 1H and 13C NMR studies on the positional isomers of methyl selenalaurate and telluralaurate. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. wcu.edu [wcu.edu]

- 5. Furan as a versatile synthon [pubsapp.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. hezparfums.com [hezparfums.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one

This technical guide provides a comprehensive overview of 4-methyl-4-(5-methyl-2-furyl)pentan-2-one, a furan derivative of interest to researchers in organic synthesis, medicinal chemistry, and materials science. This document delves into its nomenclature, chemical and physical properties, a detailed synthesis protocol, and potential applications, with a focus on providing actionable insights for laboratory professionals.

Nomenclature and Identification

The compound with the chemical structure featuring a pentan-2-one backbone substituted with a methyl and a 5-methyl-2-furyl group at the 4-position is systematically named according to IUPAC nomenclature.

IUPAC Name: 4-Methyl-4-(5-methylfuran-2-yl)pentan-2-one

Synonyms:

-

2-Pentanone, 4-methyl-4-(5-methyl-2-furanyl)-

-

4-Methyl-4-(5-methyl-2-furanyl)-2-pentanone

-

4-Methyl-4-(5-methyl-2-furyl)pentan-2-one

CAS Number: 31704-82-2

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-methyl-4-(5-methylfuran-2-yl)pentan-2-one is presented in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.

| Property | Value |

| Molecular Formula | C₁₁H₁₆O₂ |

| Molecular Weight | 180.24 g/mol |

| Appearance | Colorless to pale yellow liquid (predicted) |

| Density | 0.972 g/cm³ (predicted) |

| Boiling Point | Not precisely determined; estimated to be high |

| Solubility | Expected to be soluble in common organic solvents and have limited solubility in water. |

| SMILES | CC1=CC=C(O1)C(C)(C)CC(=O)C |

| InChI Key | QCAUMBKKZVOPPF-UHFFFAOYSA-N |

Synthesis Protocol: Alkylation of 2-Methylfuran with Mesityl Oxide

The synthesis of 4-methyl-4-(5-methylfuran-2-yl)pentan-2-one can be efficiently achieved through the acid-catalyzed alkylation of 2-methylfuran with mesityl oxide. This reaction, a type of Friedel-Crafts alkylation, has been reported to proceed with high yields, with some studies indicating up to 89% yield using a solid acid catalyst like Nafion-212 resin[1]. The following protocol is a representative procedure based on this established methodology.

Causality of Experimental Choices

-

Catalyst: A solid acid catalyst like Nafion-212 is chosen for its high catalytic efficiency, stability, and ease of separation from the reaction mixture, which simplifies the workup process. Traditional Lewis or Brønsted acids could also be employed, but they often require neutralization and can lead to more complex purification procedures.

-

Reactants: 2-Methylfuran serves as the nucleophilic aromatic compound, while mesityl oxide, an α,β-unsaturated ketone, acts as the electrophile after activation by the acid catalyst.

-

Solvent: The reaction can be run under solvent-free conditions, which is advantageous from a green chemistry perspective. If a solvent is required for better temperature control or solubility, a non-polar, inert solvent like toluene can be used.

-

Temperature: A moderately elevated temperature is typically required to overcome the activation energy of the reaction without promoting side reactions or decomposition of the furan ring.

Step-by-Step Experimental Protocol

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylfuran (10.0 g, 0.122 mol).

-

Add mesityl oxide (12.0 g, 0.122 mol).

-

Carefully add the solid acid catalyst, Nafion-212 resin (1.0 g, ~10 wt% of the limiting reagent).

-

-

Reaction Execution:

-

Heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

-

Workup and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the solid acid catalyst. Wash the catalyst with a small amount of an appropriate solvent (e.g., diethyl ether or ethyl acetate) to recover any adsorbed product.

-

Combine the filtrate and the washings.

-

Remove the solvent in vacuo using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure 4-methyl-4-(5-methylfuran-2-yl)pentan-2-one.

-

Synthetic Workflow Diagram

Caption: Synthetic workflow for 4-Methyl-4-(5-methylfuran-2-yl)pentan-2-one.

Potential Applications in Drug Development and Research

The furan scaffold is a well-established pharmacophore in medicinal chemistry, present in numerous clinically approved drugs and biologically active compounds.[2][3][4][5][6][7] Furan derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][5] The incorporation of a furan ring can modulate a molecule's physicochemical properties, such as its hydrophilic-lipophilic balance, and it can act as a bioisosteric replacement for other aromatic systems like a phenyl ring.[2][7]

While specific pharmacological studies on 4-methyl-4-(5-methyl-2-furyl)pentan-2-one are not extensively documented in publicly available literature, its structural features suggest potential avenues for investigation. The presence of a ketone functional group and the furan moiety makes it a versatile intermediate for the synthesis of more complex molecules.[8] For instance, the ketone can be a site for further chemical modifications to introduce new functionalities and build molecular diversity for screening in drug discovery programs.

Researchers in drug development can utilize this compound as a building block to synthesize novel furan-containing entities. The lipophilic character of the molecule, conferred by the alkyl chain and the furan ring, could be exploited in the design of compounds targeting biological membranes or hydrophobic pockets of enzymes.

Safety and Handling

Based on available safety data sheets for this compound and structurally related chemicals, 4-methyl-4-(5-methyl-2-furyl)pentan-2-one should be handled with care in a well-ventilated laboratory or fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. The toxicological properties of this compound have not been fully investigated.

References

- Li, S., et al. (2022). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels.

-

Pharma Tutor. (2024, December 10). Pharmacological activity of furan derivatives. Retrieved from [Link]

- BioScience Academic Publishing. (2025, April 16). Furan Derivatives and Their Role in Pharmaceuticals. American Journal of Bioscience and Clinical Integrity.

- Saeid, H., Al-sayed, H., & Bader, M. (2023, February 18). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci.

- Nivrutti, G. P. (2024, January 25). Furan: A Promising Scaffold for Biological Activity. Int. J. Adv. Biol. Biomed. Res., 12(2), 167-181.

-

Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction pathway for the synthesis of jet fuel range cycloalkanes with mesityl oxide and 2-methylfuran (2-MF). Retrieved from [Link]

-

ResearchGate. (n.d.). Clinically approved drugs containing furan ring. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis of jet fuel range branched cycloalkanes with mesityl oxide and 2-methylfuran from lignocellulose. Retrieved from [Link]

-

ProQuest. (n.d.). Synthesis and Antimicrobial Activity of Unsaturated Ketones Containing a Furan Fragment. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pharmacological activity of furan derivatives [wisdomlib.org]

- 4. biojournals.us [biojournals.us]

- 5. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 6. ijabbr.com [ijabbr.com]

- 7. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 8. Synthesis and Antimicrobial Activity of Unsaturated Ketones Containing a Furan Fragment - ProQuest [proquest.com]

Spectral Characterization of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one: A Technical Guide

Introduction

4-Methyl-4-(5-methyl-2-furyl)pentan-2-one is a furan-containing ketone with potential applications in flavor, fragrance, and pharmaceutical industries. A thorough understanding of its molecular structure is paramount for its synthesis, quality control, and elucidation of its biological activity. This technical guide provides a comprehensive analysis of the spectral data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of these spectra offers a detailed structural elucidation, providing researchers, scientists, and drug development professionals with a foundational understanding of this molecule.

The structural analysis of organic compounds relies on the synergistic use of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle. Proton and Carbon-13 NMR spectroscopy reveal the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and Mass Spectrometry provides information about the molecular weight and fragmentation patterns, which aids in confirming the structure.

Molecular Structure

To facilitate the interpretation of the spectral data, it is essential to first visualize the molecular structure of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one and assign a numbering scheme to its atoms.

Figure 1: Structure of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one with atom numbering.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one would exhibit distinct signals corresponding to each unique proton.

Experimental Protocol:

A typical ¹H NMR experiment would involve dissolving a small sample of the compound in a deuterated solvent, such as chloroform-d (CDCl₃), and recording the spectrum on a 400 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.1 | s | 3H | H-1 (CH₃) |

| ~2.7 | s | 2H | H-3 (CH₂) |

| ~1.3 | s | 6H | H-5, H-6 (2 x CH₃) |

| ~5.9 | d, J ≈ 3 Hz | 1H | H-3' (Furan) |

| ~5.8 | d, J ≈ 3 Hz | 1H | H-4' (Furan) |

| ~2.2 | s | 3H | C5'-CH₃ (Furan) |

Interpretation:

-

H-1 (δ ~2.1 ppm): The singlet integrating to three protons is assigned to the methyl group (C1) adjacent to the carbonyl group. The electronegativity of the carbonyl oxygen deshields these protons, causing them to appear downfield.

-

H-3 (δ ~2.7 ppm): The singlet corresponding to two protons is attributed to the methylene group (C3). Its proximity to the quaternary carbon (C4) and the carbonyl group (C2) results in this chemical shift.

-

H-5, H-6 (δ ~1.3 ppm): The singlet integrating to six protons represents the two equivalent methyl groups (C5 and C6) attached to the quaternary carbon (C4).

-

H-3' and H-4' (δ ~5.8-5.9 ppm): The two doublets in the aromatic region are characteristic of the furan ring protons. The typical coupling constant (J) for adjacent protons on a furan ring is around 3 Hz.

-

C5'-CH₃ (δ ~2.2 ppm): The singlet integrating to three protons is assigned to the methyl group attached to the furan ring.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol:

The ¹³C NMR spectrum would be acquired on the same instrument as the ¹H NMR, typically at a frequency of 100 or 125 MHz. A proton-decoupled spectrum is usually obtained to simplify the spectrum to a series of single peaks for each unique carbon atom.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~208 | C2 (C=O) |

| ~158 | C2' (Furan) |

| ~150 | C5' (Furan) |

| ~106 | C3' (Furan) |

| ~105 | C4' (Furan) |

| ~52 | C3 (CH₂) |

| ~40 | C4 |

| ~30 | C1 (CH₃) |

| ~28 | C5, C6 (2 x CH₃) |

| ~14 | C5'-CH₃ (Furan) |

Interpretation:

-

C2 (δ ~208 ppm): The signal at the lowest field is characteristic of a ketone carbonyl carbon.

-

Furan Carbons (δ ~105-158 ppm): Four distinct signals are expected for the furan ring carbons. The carbons attached to the oxygen atom (C2' and C5') are the most deshielded.

-

Aliphatic Carbons (δ ~14-52 ppm): The remaining signals in the upfield region correspond to the aliphatic carbons of the pentanone chain. The quaternary carbon (C4) appears around 40 ppm, while the methyl and methylene carbons are found at higher fields.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr) for analysis.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Strong | C-H stretching (aliphatic) |

| ~1715 | Strong | C=O stretching (ketone) |

| ~1580, ~1500 | Medium | C=C stretching (furan ring) |

| ~1020 | Strong | C-O-C stretching (furan ring) |

Interpretation:

-

C-H Stretching (~2960-2850 cm⁻¹): Strong absorptions in this region are indicative of the stretching vibrations of the aliphatic C-H bonds in the methyl and methylene groups.

-

C=O Stretching (~1715 cm⁻¹): A strong, sharp absorption band around 1715 cm⁻¹ is a definitive characteristic of the carbonyl group of a saturated ketone.[1]

-

C=C Stretching (~1580, ~1500 cm⁻¹): The absorptions in this region are attributed to the C=C stretching vibrations within the furan ring.

-

C-O-C Stretching (~1020 cm⁻¹): The strong band around 1020 cm⁻¹ is characteristic of the asymmetric C-O-C stretching vibration of the furan ether linkage.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which helps in confirming its structure.

Experimental Protocol:

The mass spectrum would be obtained using a mass spectrometer with an electron ionization (EI) source. The sample is vaporized and then ionized by a beam of high-energy electrons, causing fragmentation.

Predicted Mass Spectrum Data:

| m/z | Possible Fragment Ion |

| 194 | [M]⁺ (Molecular Ion) |

| 179 | [M - CH₃]⁺ |

| 137 | [M - C₄H₉]⁺ |

| 121 | [M - C₅H₁₁O]⁺ or [C₈H₉O]⁺ |

| 95 | [C₅H₅O]⁺ (furfuryl cation) |

| 43 | [CH₃CO]⁺ (acylium ion) |

Interpretation and Fragmentation Pathways:

The molecular ion peak ([M]⁺) for 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one is expected at m/z 194. The fragmentation of this molecule under EI conditions would likely proceed through several characteristic pathways for ketones and furan-containing compounds.[2]

Figure 2: Proposed fragmentation pathways for 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one.

-

Loss of a Methyl Group (m/z 179): Cleavage of a methyl radical from the quaternary carbon (C4) would result in a stable tertiary carbocation.

-

Loss of an Isobutyl Group (m/z 137): Alpha-cleavage adjacent to the furan ring can lead to the loss of the isobutyl group.

-

Acylium Ion (m/z 43): A very common fragmentation for methyl ketones is the alpha-cleavage to form the stable acylium ion [CH₃CO]⁺.[2] This is often the base peak in the spectrum.

-

Furfuryl-type Cations (m/z 121 and 95): Cleavage of the bond between C3 and C4 can lead to the formation of a resonance-stabilized furfuryl-type cation.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural elucidation of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one. The predicted spectral data, based on established principles and data from analogous compounds, offer a robust framework for the identification and characterization of this molecule. This in-depth guide serves as a valuable resource for researchers and scientists, enabling them to confidently synthesize, analyze, and utilize this compound in their respective fields.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

NIST Chemistry WebBook. (n.d.). Ethanone, 1-(2-furanyl)-. Retrieved from [Link][3]

-

Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link][2]

-

ResearchGate. (n.d.). IR spectrum of furan-2-aldehyde-N-phenylthiosemicarbazone. Retrieved from [Link][4]

-

MDPI. (2023). Metal-Free Catalytic Synthesis of Tetrasubstituted Furans from α-Hydroxy Ketones and Cyano Compounds. Retrieved from [Link][5]

-

NIST Chemistry WebBook. (n.d.). 2-Pentanone. Retrieved from [Link][6]

-

ACS Publications. (2016). Visible-Light Induced Direct Synthesis of Polysubstituted Furans from Cyclopropyl Ketones. Retrieved from [Link][7]

Sources

A Technical Guide to the Preliminary Bioactivity Screening of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one

Preamble: The Rationale for Screening a Novel Furanone

In the landscape of modern drug discovery, the identification of novel chemical scaffolds with therapeutic potential is a paramount objective. The furan ring, a five-membered aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic and steric properties allow it to act as a bioisostere for other aromatic systems like phenyl rings, often improving metabolic stability and receptor binding interactions.[1] Furan derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3][4][5]

This guide focuses on a specific, lesser-studied molecule: 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one . Given the established pharmacological importance of the furan nucleus, a systematic and logical preliminary bioactivity screening of this compound is a scientifically justified endeavor.[2] The objective of this document is to provide a comprehensive, field-proven framework for researchers to conduct an initial evaluation of this compound's therapeutic potential. We will move beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating screening cascade.

Compound Profile

-

IUPAC Name: 4-methyl-4-(5-methylfuran-2-yl)pentan-2-one[6]

-

CAS Number: 31704-82-2[6]

-

Molecular Formula: C11H16O2

-

Molecular Weight: 180.24 g/mol

-

Structure:

Strategic Screening Cascade: A Phased Approach

A successful preliminary screen must be both resource-efficient and scientifically rigorous. We will employ a tiered strategy, beginning with predictive computational methods before committing to resource-intensive wet lab experiments. This approach allows for early go/no-go decisions and helps prioritize the most promising biological assays.

Caption: A strategic workflow for the preliminary bioactivity screening of a novel compound.

Phase 1: In Silico Profiling - The Predictive Foundation

Before any reagents are used, we can gain significant insight into the compound's potential behavior as a drug. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a rapid, cost-effective first step to flag potential liabilities.[7]

Protocol: ADMET Prediction using a Web-Based Tool

This protocol utilizes a free web server, such as ADMET-AI or SwissADME , which provides comprehensive predictions from a simple chemical structure input.[8][9]

-

Input Preparation: Obtain the canonical SMILES string for the compound: CC1=CC=C(O1)C(C)(C)CC(=O)C.[6]

-

Access Tool: Navigate to a chosen ADMET prediction web server (e.g., ADMET-AI).[8]

-

Submit Job: Paste the SMILES string into the input box and submit the analysis.

-

Data Collection: Systematically record the key predicted parameters, focusing on druglikeness, bioavailability, and potential toxicity flags.

Data Presentation: Predicted Physicochemical and ADMET Properties

| Parameter | Predicted Value | Interpretation & Significance |

| Physicochemical | ||

| Molecular Weight | 180.24 g/mol | Complies with Lipinski's Rule of 5 (<500). |

| LogP (Lipophilicity) | (e.g., 2.5) | Indicates good membrane permeability. |

| H-Bond Donors | 0 | Complies with Lipinski's Rule of 5 (<5). |

| H-Bond Acceptors | 2 | Complies with Lipinski's Rule of 5 (<10). |

| Pharmacokinetics | ||

| GI Absorption | (e.g., High) | Suggests potential for good oral bioavailability. |

| BBB Permeant | (e.g., No) | Predicts low penetration into the central nervous system. |

| CYP450 Inhibitor | (e.g., Inhibitor of 2C9) | Potential for drug-drug interactions. A critical flag to note. |

| Toxicity | ||

| AMES Toxicity | (e.g., Non-mutagen) | Predicts a low likelihood of being mutagenic. |

| hERG Inhibition | (e.g., Non-inhibitor) | Predicts a low risk of cardiotoxicity. |

Note: The values in this table are hypothetical examples for illustrative purposes.

Expert Insight: The goal here is not to definitively accept or reject the molecule, but to build a profile. A prediction of poor GI absorption might deprioritize it as an oral drug candidate but not for other routes of administration. A toxicity flag, like potential hERG inhibition, is a serious concern that would require careful experimental validation.[10]

Phase 2: In Vitro Bioactivity Cascade - The Experimental Proof

Based on the broad activities of furan derivatives, a primary screen targeting antimicrobial and anticancer effects is a logical and high-yield starting point.[1][4]

A. Antimicrobial Susceptibility Testing

The objective is to determine the lowest concentration of the compound that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[11]

This method is considered a gold standard for quantitative antimicrobial susceptibility testing.[12][13]

Caption: Workflow for the Broth Microdilution Assay to determine MIC.

-

Panel Selection:

-

Rationale: A representative panel is crucial to assess the spectrum of activity.

-

Gram-positive Bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633).

-

Gram-negative Bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).

-

Yeast: Candida albicans (e.g., ATCC 90028).[14]

-

Mold: Aspergillus fumigatus (e.g., ATCC 204305).

-

-

Inoculum Preparation: Aseptically pick 3-5 colonies and inoculate into a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Incubate until turbidity matches a 0.5 McFarland standard (approx. 1-5 x 10^6 CFU/mL for yeast).[12][14] Dilute this suspension to achieve a final concentration of ~5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth within a 96-well microtiter plate. The concentration range should be broad (e.g., 256 µg/mL down to 0.5 µg/mL).

-

Controls (Self-Validation):

-

Positive Control: Microorganism with no compound (should show robust growth).

-

Negative Control: Broth medium only (should show no growth).

-

Vehicle Control: Microorganism with the highest concentration of the solvent (e.g., DMSO) used, to ensure the solvent itself is not inhibitory.

-

Reference Drug: A known antibiotic/antifungal (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast) to validate the assay's sensitivity.[15]

-

-

Inoculation and Incubation: Add the prepared inoculum to each well. Seal the plate and incubate at the appropriate temperature (e.g., 35-37°C) for 16-24 hours for bacteria and 24-48 hours for fungi.[12][14]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.[11]

Data Presentation: Hypothetical MIC Values

| Organism | Strain | Type | MIC (µg/mL) | Reference Drug MIC (µg/mL) |

| S. aureus | ATCC 29213 | Gram (+) | 16 | Ciprofloxacin: 0.5 |

| E. coli | ATCC 25922 | Gram (-) | >256 | Ciprofloxacin: 0.015 |

| C. albicans | ATCC 90028 | Yeast | 32 | Fluconazole: 1 |

| A. fumigatus | ATCC 204305 | Mold | >256 | Amphotericin B: 0.5 |

Expert Insight: A result of ">256 µg/mL" generally indicates no significant activity. A low MIC (e.g., <32 µg/mL) against a specific class of organisms (like Gram-positives) suggests selective activity and is a promising result warranting further investigation.

B. Anticancer Cytotoxicity Screening

The goal is to determine the concentration of the compound that reduces the viability of a cancer cell population by 50% (IC50).[16]

The MTT assay is a robust, colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[17][18]

-

Cell Line Panel:

-

Rationale: Using multiple cell lines from different cancer types provides a broader view of potential activity. Including a non-cancerous cell line is critical for assessing selectivity.

-

Cancer Lines: A549 (lung), MCF-7 (breast), SW480 (colorectal).[16]

-

Non-Cancerous Control: HEK293 (human embryonic kidney) or a fibroblast line.

-

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach by incubating for 24 hours at 37°C in a humidified 5% CO₂ incubator.[12]

-

Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the old medium with the medium containing the compound dilutions.

-

Controls (Self-Validation):

-

Vehicle Control: Cells treated with the solvent (e.g., DMSO) at the highest concentration used.

-

Untreated Control: Cells in medium only (represents 100% viability).

-

Positive Control: A known cytotoxic drug (e.g., Doxorubicin) to validate the assay.

-

-

Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).[17]

-

MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

Solubilization & Readout: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Measure the absorbance at ~570 nm using a microplate reader.

-

IC50 Calculation: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Hypothetical IC50 Values

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 25.5 |

| MCF-7 | Breast Adenocarcinoma | 85.1 |

| SW480 | Colorectal Adenocarcinoma | >100 |

| HEK293 | Normal Kidney | >100 |

Expert Insight: A potent compound will have a low IC50 value. More importantly, a promising "hit" will exhibit selectivity, meaning a significantly lower IC50 for cancer cells compared to the non-cancerous control line. In this example, the compound shows moderate, selective activity against the A549 lung cancer cell line.[19]

Phase 3: Data Interpretation and Path Forward

The preliminary screen is complete. A "hit" is a compound that demonstrates potent and/or selective activity in one of the primary assays.

-

Scenario 1 (No Activity): If all MIC and IC50 values are high (e.g., >100 µg/mL or >100 µM), the compound is likely inactive under these conditions and may be deprioritized.

-

Scenario 2 (Broad-Spectrum Activity): If the compound is active against bacteria, fungi, and cancer cells, it may indicate a general cytotoxic mechanism. This is less desirable for targeted therapy but could be interesting for other applications.

-

Scenario 3 (Selective Activity - A "Hit"): If the compound shows potent activity against a specific class of microbe (e.g., Gram-positive bacteria) or a specific cancer cell line with low toxicity to normal cells, it is considered a promising hit.

Next Steps for a Promising Hit:

-

Confirmation: Repeat the primary assay to confirm the result.

-

Secondary Screening: Broaden the panel of cell lines or microbial strains to better define the spectrum of activity.

-

Mechanism of Action (MoA) Studies: Investigate how the compound works (e.g., does it disrupt the cell membrane, inhibit a specific enzyme, or induce apoptosis?).

-

Hit-to-Lead Optimization: Synthesize analogs of the compound to improve potency and selectivity (Structure-Activity Relationship studies).

Conclusion

This guide outlines a logical, multi-phase strategy for the preliminary bioactivity screening of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one. By integrating predictive in silico modeling with a targeted panel of robust in vitro assays, researchers can efficiently and effectively evaluate the therapeutic potential of this novel furanone. The emphasis on appropriate controls at each stage ensures the generation of trustworthy, reproducible data, which is the essential foundation for any successful drug discovery campaign.

References

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry. [Link]

-

A Review on Biological and Medicinal Significance of Furan. (2023). Journal of Advanced Scientific Research. [Link]

-

Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research. [Link]

-

Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research. [Link]

-

Open access in silico tools to predict the ADMET profiling of drug candidates. (2020). Expert Opinion on Drug Discovery. [Link]

-

Synthesis and biological activity of furan derivatives. (2011). International Journal of Drug Development and Research. [Link]

-

In Silico ADME Methods Used in the Evaluation of Natural Products. (2023). MDPI. [Link]

-

Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2022). Frontiers in Microbiology. [Link]

-

ADMET-AI. (n.d.). ADMET-AI. [Link]

-

In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005). Anticancer Drugs. [Link]

-

In Silico Tools for Pharmacokinetic and Toxicological Predictions. (n.d.). AYUSH CoE. [Link]

-

Methods for in vitro evaluating antimicrobial activity: A review. (2017). Journal of Pharmaceutical Analysis. [Link]

-

ADMET Predictor®. (n.d.). Simulations Plus. [Link]

-

A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. (2025). Antimicrobial Agents and Chemotherapy. [Link]

-

New Anticancer Agents: In Vitro and In Vivo Evaluation. (2012). New Aspects of Cancer-Pathogenesis and Management. [Link]

-

Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. (2022). MDPI. [Link]

-

In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (2011). PLoS ONE. [Link]

-

In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. (2014). PLoS ONE. [Link]

-

In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (2022). MDPI. [Link]

-

Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. (2023). MDPI. [Link]

-

Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. (2020). ACS Omega. [Link]

-

A Quick Introduction to Graphviz. (2017). Nick H. a blog. [Link]

-

Antimicrobial activity of compounds in vitro. (n.d.). ResearchGate. [Link]

-

Graphviz workflow 1. (2023). YouTube. [Link]

-

Screening and identification of novel biologically active natural compounds. (2017). The Journal of Antibiotics. [Link]

-